molecular formula C20H18BrN5O3 B11425742 N-(4-bromophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

N-(4-bromophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

Cat. No.: B11425742
M. Wt: 456.3 g/mol
InChI Key: PJZIAQZYDJETHO-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-[5-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a dimethylphenyl group attached to a pyrrolo[3,4-d][1,2,3]triazole core

Preparation Methods

The synthesis of N-(4-BROMOPHENYL)-2-[5-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core. This can be achieved through cyclization reactions involving appropriate precursors. The bromophenyl and dimethylphenyl groups are then introduced via substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

N-(4-BROMOPHENYL)-2-[5-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-(4-BROMOPHENYL)-2-[5-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-[5-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the nature of the interactions .

Properties

Molecular Formula

C20H18BrN5O3

Molecular Weight

456.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide

InChI

InChI=1S/C20H18BrN5O3/c1-11-3-8-15(9-12(11)2)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-14-6-4-13(21)5-7-14/h3-9,17-18H,10H2,1-2H3,(H,22,27)

InChI Key

PJZIAQZYDJETHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)Br)C

Origin of Product

United States

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